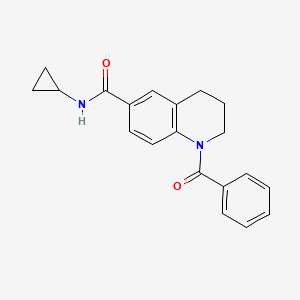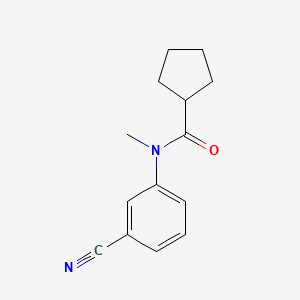
N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide, also known as CX717, is a nootropic drug that has been extensively studied for its cognitive enhancing properties. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors. CX717 has shown promising results in preclinical studies as a potential treatment for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide is a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory. This compound binds to a site on the AMPA receptor that is distinct from the glutamate binding site and enhances the activity of the receptor. This results in increased synaptic transmission and enhanced synaptic plasticity, which is thought to underlie the cognitive enhancing properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and synaptic plasticity in various brain regions, including the hippocampus, prefrontal cortex, and amygdala. In addition, this compound has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that play a crucial role in learning and memory. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide is that it has been extensively studied in preclinical models, and its cognitive enhancing properties have been well established. In addition, this compound has shown promise as a potential treatment for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and ADHD. However, one of the limitations of this compound is that its mechanism of action is not fully understood, and more research is needed to elucidate the precise molecular mechanisms underlying its cognitive enhancing properties.
Direcciones Futuras
There are several future directions for research on N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide. One direction is to investigate the potential therapeutic applications of this compound for cognitive impairment associated with various conditions, including Alzheimer's disease, schizophrenia, and ADHD. Another direction is to elucidate the precise molecular mechanisms underlying the cognitive enhancing properties of this compound. This could involve studying the effects of this compound on various signaling pathways and gene expression profiles in the brain. Finally, future research could also explore the potential use of this compound in combination with other drugs or cognitive training interventions to enhance cognitive function.
Métodos De Síntesis
The synthesis of N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide involves the reaction of 3-cyanophenylmagnesium bromide with N-methylcyclopentanecarboxamide in the presence of copper(I) iodide as a catalyst. The reaction yields this compound as a white solid with a purity of over 99%. This synthesis method has been optimized to produce this compound in large quantities with high purity, making it suitable for use in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide has been extensively studied for its cognitive enhancing properties in preclinical studies. Several animal studies have demonstrated that this compound improves learning and memory in various cognitive tasks, including object recognition, spatial memory, and fear conditioning. In addition, this compound has shown promise as a potential treatment for cognitive impairment associated with Alzheimer's disease, schizophrenia, and ADHD.
Propiedades
IUPAC Name |
N-(3-cyanophenyl)-N-methylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16(14(17)12-6-2-3-7-12)13-8-4-5-11(9-13)10-15/h4-5,8-9,12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVTHUUTUHCGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)C#N)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B7560088.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
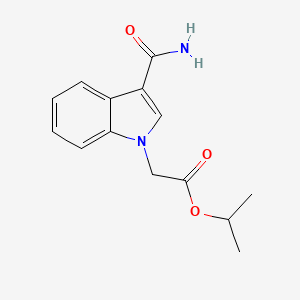
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
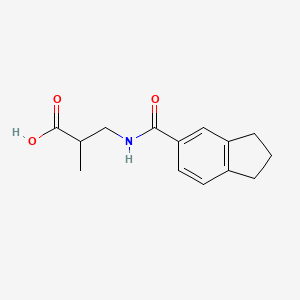
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
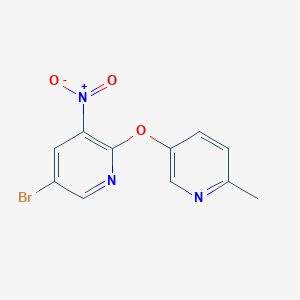
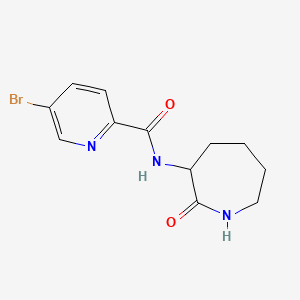
![4-{4-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B7560168.png)
![2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
